molecular formula C16H15NO4 B2906020 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one CAS No. 1040662-25-6

5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2906020
CAS No.: 1040662-25-6
M. Wt: 285.299
InChI Key: OATXYGGZSUCJEE-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through catalytic reduction of nitro groups followed by cyclization reactions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one may be used to study enzyme inhibition or receptor binding. Its unique structure can help in the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound could be utilized in the production of dyes, pigments, or other chemical products. Its versatility makes it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it might interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline

  • 2,3-Dihydro-4H-pyran-4-one

  • 5-Methoxy-2-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)-4H-pyran-4-one

Uniqueness: 5-Methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one stands out due to its specific structural features, such as the presence of the methoxy group and the tetrahydroquinoline moiety

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15-10-21-14(9-13(15)18)16(19)17-8-4-6-11-5-2-3-7-12(11)17/h2-3,5,7,9-10H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATXYGGZSUCJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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